2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile

Description

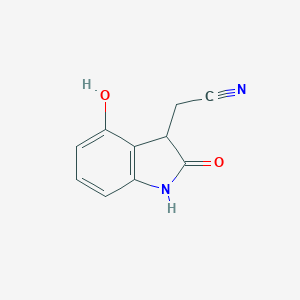

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile (CAS: 1380540-77-1; molecular formula: C₁₀H₈N₂O₂) is an indole-derived nitrile compound. It features a 4-hydroxy-substituted indolin-2-one core with an acetonitrile group at the 3-position (Fig. 1). Its synthesis typically involves the hydrolysis of 2-(4-hydroxy-2-oxoindolin-3-ylidene)acetonitrile (a tautomer) under reductive conditions, yielding the saturated acetonitrile derivative .

Properties

IUPAC Name |

2-(4-hydroxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-5-4-6-9-7(12-10(6)14)2-1-3-8(9)13/h1-3,6,13H,4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLUDHCNWCIINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(C(=O)N2)CC#N)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile can be synthesized through various methods. One common approach involves the Morita-Baylis-Hillman reaction, which uses isatin as a substrate. The reaction typically involves the use of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) and an aldehyde, followed by the addition of a nitrile group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxindole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxindoles, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile has shown promising biological activities, particularly in the field of medicinal chemistry. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of indole compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in specific cancer cell lines, suggesting that this compound may possess similar properties.

Antimicrobial Properties

The compound has been explored for its antimicrobial effects. Studies have shown that indole derivatives can exhibit activity against various bacterial strains.

Case Studies:

- Bacterial Inhibition: In vitro studies have indicated that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the synthesis of more complex indole-based structures.

Applications:

- Building Block: It can be utilized as a building block for synthesizing other biologically active compounds, facilitating the development of new pharmaceuticals.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding: Its structure allows for potential binding to receptors associated with disease processes, influencing cellular signaling.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

2-(3-Oxoindolin-2-yl)acetonitrile Derivatives

- Key Differences: Unlike the target compound, derivatives such as (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles (e.g., aryl = phenyl, substituted phenyl) feature a conjugated enone system (C=O and C=C groups) at the 2- and 3-positions of the indole ring.

- Synthesis: These derivatives are synthesized via cyanide-mediated cascade reactions of ortho-nitroacetophenones and aromatic aldehydes, involving aldol condensation and Michael addition steps .

2-(2-Oxoindolin-3-ylidene)acetonitrile Derivatives

- Key Differences: Compounds such as 2-(1-benzyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetonitrile () incorporate substituents like benzyl or methoxy groups at the 1- or 5-positions.

- Tautomerism: The target compound’s tautomer, 2-(4-hydroxy-2-oxoindolin-3-ylidene)acetonitrile, exhibits a planar conjugated system, whereas the saturated form (target) adopts a non-planar geometry due to reduced conjugation .

2-(4-Methoxy-1H-indol-3-yl)acetonitrile

Physicochemical Properties

Biological Activity

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile, also known by its CAS number 1380540-77-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O2. The compound features an indole-like structure, which is common in many bioactive natural products.

| Property | Value |

|---|---|

| Molecular Weight | 192.18 g/mol |

| Solubility | Soluble in organic solvents |

| CAS Number | 1380540-77-1 |

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro experiments demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it was shown to reduce cell viability in human breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values in the micromolar range .

Case Study:

In a study involving MCF-7 cells, treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours of exposure. This suggests a dose-dependent response, highlighting its potential as a therapeutic agent against breast cancer.

Cytoprotective Effects

The compound has also been investigated for its cytoprotective effects against chemotherapeutic agents. In a study assessing the protective role of various extracts on HEK293 and SHSY5Y cell lines, it was found that treatment with this compound significantly mitigated the cytotoxic effects induced by doxorubicin and cisplatin .

The proposed mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells via intrinsic pathways, leading to increased expression of pro-apoptotic factors.

- Antioxidant Activity : Its structure suggests potential antioxidant properties, which could help in reducing oxidative stress associated with various diseases .

- Modulation of Signaling Pathways : There is evidence that it interacts with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Comparative Analysis

A comparison with similar compounds reveals the unique biological profile of this compound.

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Hydroxyquinoline | Similar indole structure | Antimicrobial, anticancer |

| Indole derivatives | Various substitutions | Broad spectrum activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile, and what critical reaction conditions optimize yield?

- Methodological Answer : A common approach involves refluxing precursors (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with sodium acetate in acetic acid for 3–5 hours. Key parameters include stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine), temperature control (reflux conditions), and recrystallization from DMF/acetic acid mixtures to purify the product . Challenges include managing side reactions from reactive nitrile groups; inert atmospheres may improve stability during synthesis.

Q. How can researchers characterize the crystal structure of this compound using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Key steps:

-

Grow high-quality crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).

-

Collect data at 293 K with Mo-Kα radiation (λ = 0.71073 Å).

-

Refinement using SHELXL software (R factor < 0.1) to resolve hydrogen bonding networks and confirm the oxindole-acetonitrile backbone. Challenges include resolving disorder in the hydroxy-oxoindolin moiety, requiring iterative refinement cycles .

Crystallographic Data Values Space group P-1 R factor 0.088 Data-to-parameter ratio 18.0 Mean C–C bond length 1.405 Å

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

NMR Analysis : Compare experimental /-NMR shifts (e.g., δ ~170 ppm for carbonyl groups) with DFT-calculated chemical shifts (B3LYP/6-31G* basis set). Adjust solvent models (e.g., PCM for DMSO) to account for polarity effects .

IR Spectroscopy : Validate nitrile (C≡N) stretches (~2200 cm) and hydroxy groups (~3200 cm) using hybrid functional calculations.

Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) by variable-temperature studies .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound as a kinase inhibitor?

- Methodological Answer :

-

Kinase Assays : Use recombinant c-Src kinase in ATP-competitive assays with [γ-]ATP. Measure IC values (e.g., <1 µM) and compare selectivity against related kinases (e.g., Abl, EGFR) .

-

Cellular Models : Test lipid-regulating activity in 3T3-L1 adipocytes. Dose-response studies (e.g., 5–10 µM) with insulin resistance induction. Monitor lipid accumulation via Oil Red O staining and triglyceride quantification .

-

Molecular Docking : Perform in silico studies using c-Src crystal structures (PDB: 2SRC) to identify binding interactions (e.g., hydrogen bonding with oxoindolin-OH, hydrophobic contacts with acetonitrile) .

Bioactivity Data Values c-Src IC 0.8 µM Lipid reduction (10 µM) 45%

Q. How can researchers address analytical challenges in detecting trace impurities during synthesis?

- Methodological Answer :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation. Monitor impurities (e.g., unreacted indole precursors) via UV at 254 nm and confirm masses via ESI-MS (negative ion mode) .

- Limit Tests : Follow pharmacopeial guidelines (e.g., USP <1086>), spiking samples with N-(3-hydroxyphenyl)acetamide as a reference. Ensure impurity peaks are <0.1% via area normalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.